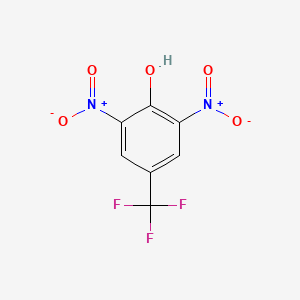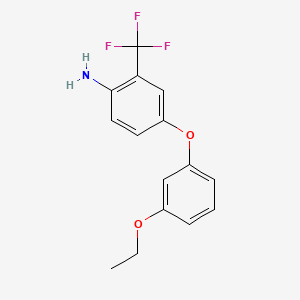
2,6-Dinitro-4-(trifluoromethyl)phenol
Overview
Description
2,6-Dinitro-4-(trifluoromethyl)phenol: is a synthetic organic compound with the molecular formula C₇H₃F₃N₂O₅. It is known for its distinctive structure, which includes two nitro groups and a trifluoromethyl group attached to a phenol ring. This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
It’s known that the compound is a chemical transformation product , suggesting it may interact with various biological targets.
Mode of Action
It has been used to synthesize acid-base salts using a proton transfer mechanism with various azoles . This suggests that the compound may interact with its targets through proton transfer, leading to changes in the targets’ properties or functions.
Result of Action
It’s known that the compound is a high-energy-density material (hedm), suggesting it may have significant energetic effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2,6-Dinitro-4-(trifluoromethyl)phenol. For instance, the compound has high leachability and is mobile in the environment . This suggests that environmental conditions such as soil composition and moisture levels could potentially affect the compound’s behavior and efficacy.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of Phenol Derivatives: One common method for synthesizing 2,6-Dinitro-4-(trifluoromethyl)phenol involves the nitration of phenol derivatives. This process typically uses nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions.
Alkaline Hydrolysis: Another method involves the alkaline hydrolysis of 2,4-dinitrochlorobenzene, which can produce this compound as a byproduct.
Industrial Production Methods: Industrial production of this compound often involves large-scale nitration processes, where phenol derivatives are treated with nitrating agents in reactors designed to handle the exothermic nature of the reaction. The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 2,6-Dinitro-4-(trifluoromethyl)phenol can undergo oxidation reactions, where the phenol group is oxidized to form quinones.
Reduction: The nitro groups in the compound can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like tin(II) chloride.
Substitution: Reagents such as halogens or alkylating agents can be used in the presence of a catalyst.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
Chemistry: 2,6-Dinitro-4-(trifluoromethyl)phenol is used as a reagent in organic synthesis, particularly in the preparation of other complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions .
Biology and Medicine: In biological research, this compound is studied for its potential effects on cellular processes. It has been used in studies related to oxidative stress and cellular metabolism due to its ability to undergo redox reactions .
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications .
Comparison with Similar Compounds
2,4-Dinitrophenol: Similar in structure but lacks the trifluoromethyl group.
4-Hydroxy-3,5-dinitrobenzotrifluoride: Another compound with similar nitro and trifluoromethyl groups but different substitution patterns on the phenol ring.
Uniqueness: 2,6-Dinitro-4-(trifluoromethyl)phenol is unique due to the specific positioning of its nitro and trifluoromethyl groups, which confer distinct chemical reactivity and stability. This makes it particularly useful in applications requiring precise control over redox reactions and substitution patterns .
Properties
IUPAC Name |
2,6-dinitro-4-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2O5/c8-7(9,10)3-1-4(11(14)15)6(13)5(2-3)12(16)17/h1-2,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXZGYEWQIGIFMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70192542 | |
| Record name | p-Cresol, alpha,alpha,alpha-trifluoro-2,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
393-77-1 | |
| Record name | 2,6-Dinitro-4-(trifluoromethyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=393-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | p-Cresol, alpha,alpha,alpha-trifluoro-2,6-dinitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000393771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Cresol, alpha,alpha,alpha-trifluoro-2,6-dinitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70192542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,6-Dinitro-4-(trifluoromethyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,6-Dinitro-4-(trifluoromethyl)phenol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QY8MWC3HJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2,6-Dinitro-4-(trifluoromethyl)phenol relevant to the degradation of the herbicide trifluralin?
A1: Research indicates that this compound is a significant degradation product of the herbicide trifluralin []. When fungal species like Aspergillus carneus, Fusarium oxysporum, and Trichoderma viride interact with trifluralin, they break it down into various metabolites, with this compound constituting a major portion of these transformation products []. This suggests a potential pathway for the microbial degradation of trifluralin in the environment.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345885.png)
![Methyl 2-{4-[4-amino-3-(trifluoromethyl)phenoxy]-phenyl}acetate](/img/structure/B1345889.png)

![N-[3-(4-Amino-2-methylphenoxy)phenyl]acetamide](/img/structure/B1345892.png)





![4-[Bis(2-chloroethyl)amino]benzonitrile](/img/structure/B1345947.png)




